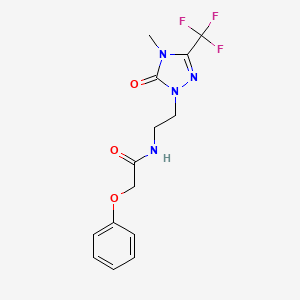

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group, a methyl group, and an ethyl-linked phenoxyacetamide side chain. This structural motif is common in agrochemicals, particularly herbicides, where the triazolone ring contributes to bioactivity by interacting with plant enzyme systems (e.g., protoporphyrinogen oxidase inhibition) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxyacetamide moiety may influence systemic translocation in plants. Crystallographic studies of such compounds often employ programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise structural elucidation .

Properties

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O3/c1-20-12(14(15,16)17)19-21(13(20)23)8-7-18-11(22)9-24-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFZZWBUJODEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)COC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through multi-step organic reactions. One potential method includes the reaction between ethyl-2-bromoacetate and 2-phenoxyethanamine, forming ethyl-2-(2-phenoxyethylamino)acetate. This intermediate is then reacted with 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxylic acid chloride under anhydrous conditions to yield the final product.

Typical reaction conditions include maintaining temperatures between 0-5°C to avoid side reactions and ensure higher yield.

Industrial Production Methods:

In industrial settings, large-scale production might involve optimized continuous flow synthesis techniques to enhance efficiency and product consistency. The use of automated reactors and real-time monitoring systems can streamline the process and ensure higher purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly affecting the methyl group or the triazole ring.

Reduction: Certain reducing agents can selectively reduce the keto group to a hydroxyl group.

Substitution: Electrophilic substitution can occur at the phenoxyacetamide moiety, especially under acidic conditions.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reducing agents such as sodium borohydride.

Acid catalysts like hydrochloric acid for substitution reactions.

Major Products:

Oxidation might yield carboxylic acid derivatives.

Reduction typically forms hydroxylated compounds.

Substitution reactions produce a variety of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide has been investigated for several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it demonstrated percent growth inhibitions (PGIs) of over 75% against multiple cancer types, indicating its potential as an anticancer agent .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells through interaction with specific molecular targets .

-

Antimicrobial Properties :

- The compound has been associated with antimicrobial activity due to the presence of the thiazole ring, which is known for its efficacy against bacterial and fungal strains .

- Anti-inflammatory Effects :

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multistep reactions that optimize yield and purity. Key steps include:

- Formation of the triazole ring via cyclization reactions.

- Introduction of the phenoxyacetic acid moiety through acylation methods.

The mechanism of action likely involves the inhibition of specific enzymes or pathways crucial for cancer cell survival or proliferation. Interaction studies have indicated effective binding to target proteins involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the binding affinity to these targets, leading to more potent biological activity.

Pathways: It may inhibit the enzymatic activity by mimicking the substrate or altering the enzyme's active site, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

The compound’s triazolone core aligns with herbicides like carfentrazone-ethyl (developed by FMC), which also features a triazolinone ring. However, key differences include:

- Carfentrazone-ethyl : Contains a chlorophenyl group and an ethyl ester, optimizing contact herbicidal activity .

| Feature | Target Compound | Carfentrazone-ethyl |

|---|---|---|

| Core structure | 1,2,4-Triazol-5-one | 1,2,4-Triazolin-3-one |

| Key substituents | Trifluoromethyl, phenoxyacetamide | Trifluoromethyl, chlorophenyl, ethyl ester |

| LogP (estimated) | ~3.5 (higher lipophilicity) | ~2.8 |

| Primary application | Broadleaf weed control (hypothesized) | Post-emergence broadleaf control |

Functional Group Comparisons

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound offers greater electronegativity and stability compared to difluoromethyl analogs like flumetsulam (a triazolopyrimidine sulfonamide herbicide) .

- Phenoxyacetamide vs. Oxazolidinyl: Unlike oxadixyl (an oxazolidinyl acetamide fungicide), the phenoxyacetamide in the target compound may confer herbicidal rather than antifungal activity .

Mechanistic and Application Differences

- Mode of Action: Triazolones typically inhibit heme biosynthesis in plants. The target compound’s trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs .

- Spectrum of Activity: Unlike triaziflam (a triazine herbicide targeting cellulose biosynthesis), the phenoxyacetamide chain in the target compound likely restricts activity to broadleaf weeds .

- Resistance Profile : Fluorinated triazolones like the target compound may exhibit lower resistance development compared to older sulfonylurea herbicides.

Physicochemical and Structural Insights

Crystallographic data for such compounds often reveal planar triazolone rings and stabilized hydrogen-bonding networks. For example:

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a complex structure that includes a triazole ring and a trifluoromethyl group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.386 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by binding to their active sites. The trifluoromethyl group significantly increases binding affinity and selectivity towards biological targets . The triazole ring is known for its role in medicinal chemistry, particularly as a scaffold for developing drugs with antimicrobial and anticancer properties .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. Studies have shown that compounds containing triazole rings often display significant efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, related triazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various bacterial strains .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values ranging from 10 to 50 µM against different cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Contains thiazole ring | Antimicrobial |

| 5-Methylthiazole | Simple thiazole derivative | Anticancer |

| Triazole Derivatives | Various substitutions | Antimicrobial and anticancer |

This table illustrates how the unique combination of functional groups in N-(2-(4-methyl-5-oxo... enhances its biological activity compared to simpler derivatives .

Case Studies

Several studies have highlighted the efficacy of triazole-based compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited superior antibacterial activity against drug-resistant strains compared to traditional antibiotics like vancomycin .

- Anticancer Properties : In vitro studies on triazole derivatives indicated significant cytotoxic effects on various cancer cell lines with IC50 values indicating strong potential for drug development .

Q & A

(Basic) What synthetic routes and purification methods are effective for synthesizing this compound?

Methodological Answer:

The synthesis of triazole-acetamide derivatives typically involves multi-step reactions, including cyclization, alkylation, and condensation. For example:

- Key Steps :

- Refluxing intermediates with reagents like NaBH₄ in ethanol to reduce functional groups (e.g., ketone to alcohol) .

- Recrystallization from ethanol or ethanol/water mixtures (1:3 ratio) to improve purity, achieving yields >70% .

- Monitoring reaction progress via TLC (e.g., using silica gel plates and UV visualization) .

- Optimization Tips :

(Basic) Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (C-N, ~1500 cm⁻¹) .

- ¹H-NMR : Critical for confirming substituents:

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

(Advanced) How can crystallographic disorder in the trifluoromethyl group be resolved during structure refinement?

Methodological Answer:

- SHELXL Refinement :

- Validation : Cross-check residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%) .

- Software Tools : Use WinGX for data integration and ORTEP for visualizing thermal ellipsoids .

(Advanced) How should researchers address discrepancies between experimental and computational bond lengths?

Methodological Answer:

- Data Reconciliation :

- Theoretical Frameworks : Link discrepancies to steric hindrance or intermolecular interactions (e.g., hydrogen bonding) .

(Advanced) What strategies improve reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Critical Parameters :

- Troubleshooting :

(Advanced) How can researchers analyze the electronic effects of the trifluoromethyl group on biological activity?

Methodological Answer:

- Computational Modeling :

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.